molecular formula C11H20O4 B8329224 butyl (tetrahydro-2H-pyran-2-yloxy)acetate

butyl (tetrahydro-2H-pyran-2-yloxy)acetate

Cat. No. B8329224
M. Wt: 216.27 g/mol
InChI Key: PGUKQPASYWYMGA-UHFFFAOYSA-N
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Patent
US04427590

Procedure details

84 g of 3,4-dihydro-2H-pyran and 132 g of glycolic acid butyl ester are dissolved at room temperature. To this solution are added 0.5 ml of concentrated hydrochloric acid, whereupon the temperature immediately rises to 90°. The solution is cooled to room temperature and stirred for 2 hours. After the addition of 1 g of sodium bicarbonate, the crude product is distilled under 17 Torr to obtain 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester, B.P. 127°/17 Torr.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([O:11][C:12](=[O:15])[CH2:13][OH:14])[CH2:8][CH2:9][CH3:10].Cl.C(=O)(O)[O-].[Na+]>>[CH2:7]([O:11][C:12](=[O:15])[CH2:13][O:14][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1)[CH2:8][CH2:9][CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
132 g
Type
reactant
Smiles
C(CCC)OC(CO)=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immediately rises to 90°
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled under 17 Torr

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC(COC1OCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.